N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide
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Overview
Description
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide is an organic compound with the molecular formula C16H17NO2. It is a derivative of propanamide and is characterized by the presence of a methoxyphenyl and a phenylpropyl group attached to the butanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide typically involves the reaction of 3-(3-methoxyphenyl)-3-phenylpropylamine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-3-phenylpropanamide
- 3-(2-Methoxyphenyl)-N-(3-methylphenyl)acrylamide
- N-(3-Methoxyphenyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide is unique due to its specific structural features, such as the combination of methoxyphenyl and phenylpropyl groups attached to the butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920317-85-7 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide |
InChI |
InChI=1S/C20H25NO2/c1-3-8-20(22)21-14-13-19(16-9-5-4-6-10-16)17-11-7-12-18(15-17)23-2/h4-7,9-12,15,19H,3,8,13-14H2,1-2H3,(H,21,22) |
InChI Key |
MNMQPNNPSHIDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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